

Spectroscopic Data of 3-Bromo-4-ethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzoic acid

Cat. No.: B1274507

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-ethoxybenzoic acid** ($C_9H_9BrO_3$), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for **3-Bromo-4-ethoxybenzoic acid** is presented below.

Property	Value
Molecular Formula	$C_9H_9BrO_3$
Molecular Weight	245.07 g/mol
Appearance	White to off-white powder
Melting Point	210-217 °C
Purity	≥ 99% (HPLC)

Spectroscopic Data Analysis

While specific experimental spectra for **3-Bromo-4-ethoxybenzoic acid** are not readily available in public databases, the following sections detail the predicted and expected spectroscopic data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	d	1H	Ar-H
~7.9	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~4.2	q	2H	-OCH ₂ CH ₃
~1.5	t	3H	-OCH ₂ CH ₃
~12.0-13.0	br s	1H	-COOH

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~165-170	C=O (Carboxylic Acid)
~158-162	Ar-C (C-O)
~135-140	Ar-C (C-Br)
~130-135	Ar-CH
~120-125	Ar-CH
~115-120	Ar-C (C-COOH)
~110-115	Ar-CH
~64-68	-OCH ₂ CH ₃
~14-16	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
2500-3300 (broad)	O-H	Stretching (Carboxylic Acid)
~1700	C=O	Stretching (Carboxylic Acid)
~1600, ~1500, ~1450	C=C	Stretching (Aromatic Ring)
~1250	C-O	Stretching (Aryl Ether)
~1050	C-O	Stretching (Carboxylic Acid)
Below 800	C-Br	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data below is based on electrospray ionization (ESI).[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	244.98079
[M+Na] ⁺	266.96273
[M-H] ⁻	242.96623
[M+NH ₄] ⁺	262.00733
[M+K] ⁺	282.93667

Experimental Protocols

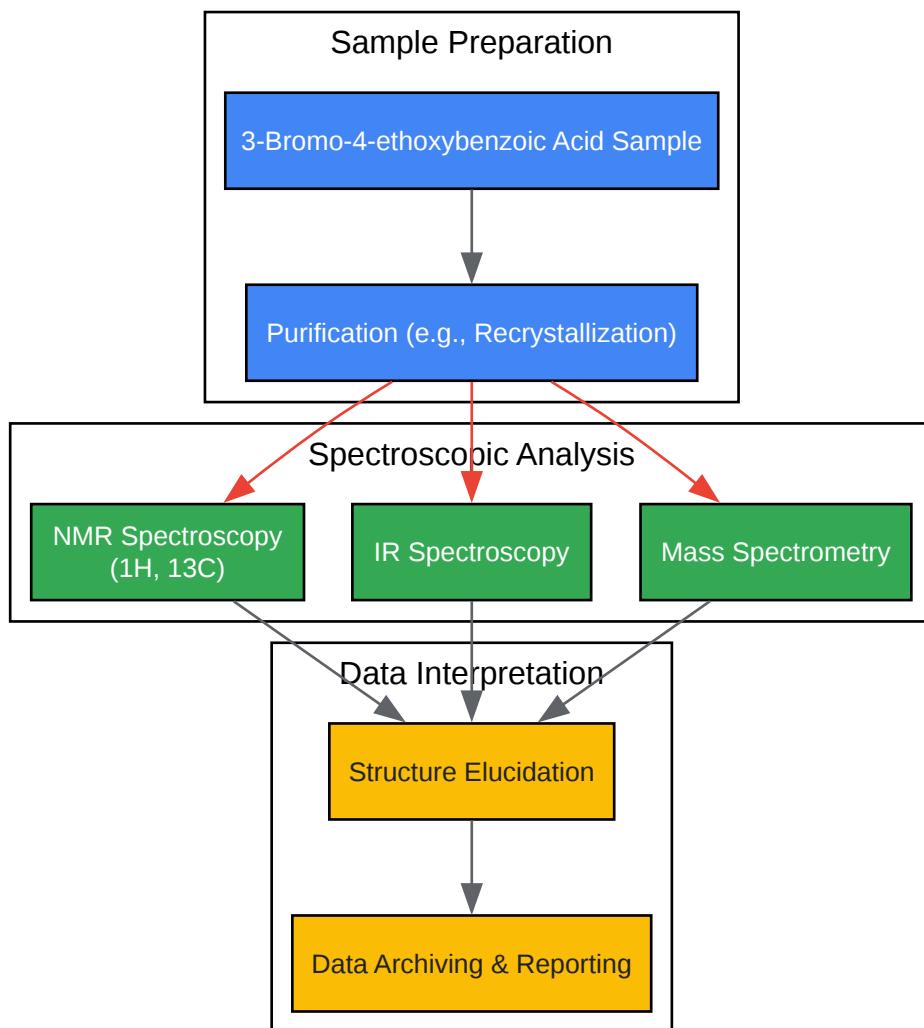
The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-4-ethoxybenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **3-Bromo-4-ethoxybenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure


KBr pellet should be recorded first for background subtraction.

Mass Spectrometry (Electrospray Ionization)

- Sample Preparation: Prepare a dilute solution of **3-Bromo-4-ethoxybenzoic acid** (1-10 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample solution into the ESI source of a mass spectrometer. The instrument will ionize the molecules, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum will show the relative abundance of ions at different m/z values, from which the molecular weight and fragmentation patterns can be determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **3-Bromo-4-ethoxybenzoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Bromo-4-ethoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1274507#spectroscopic-data-nmr-ir-ms-of-3-bromo-4-ethoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com